molecular formula C8H4ClNO2 B1395808 1-Chloro-4-ethynyl-2-nitrobenzene CAS No. 1057669-91-6

1-Chloro-4-ethynyl-2-nitrobenzene

Cat. No.: B1395808
CAS No.: 1057669-91-6
M. Wt: 181.57 g/mol
InChI Key: XYUGUBAVEFJJBV-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-nitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethynyl-2-nitrobenzene can be synthesized through a multistep process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by ethynylation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4-ethynyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-ethynyl-2-nitrobenzene is unique due to the combination of the chlorine, ethynyl, and nitro groups on the benzene ring.

Properties

IUPAC Name

1-chloro-4-ethynyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGUBAVEFJJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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